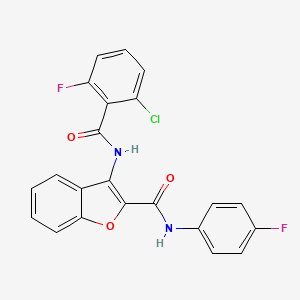

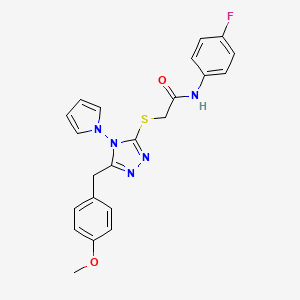

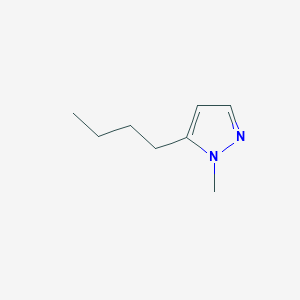

3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamido and fluorobenzamido derivatives involves the reaction of relevant unsubstituted imidazo pyridazines with N-(hydroxymethyl) benzamides. These compounds demonstrate significant activity in various assays, indicating their potential utility in chemical research and development (Barlin et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide has been studied through methods such as X-ray diffraction. These studies reveal complex molecular conformations and supramolecular aggregation patterns, highlighting the intricate nature of these molecules (Sagar et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of fluorobenzamide derivatives is influenced by the presence of fluorine, which affects their interaction with various chemical agents. For instance, the synthesis of fluorinated benzamide neuroleptics involves nucleophilic substitution reactions that are key to introducing fluorine into the benzamide structure, demonstrating the compound's versatile chemical behavior (Mukherjee, 1991).

Applications De Recherche Scientifique

Synthesis and Evaluation of Derivatives

A series of novel coumarin-3-carboxamide derivatives, which includes compounds structurally related to 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide, were synthesized and evaluated for their biological activities. These compounds were tested for antibacterial and anticancer properties. While showing little activity against bacteria, certain derivatives demonstrated potential in inhibiting cancer cell growth, particularly against HepG2 and HeLa cancer cell lines. The study highlighted the importance of benzamide functionality in anticancer activity, suggesting that modifications in the benzamide moiety could lead to compounds with significant therapeutic potential (Phutdhawong et al., 2021).

Crystal Structure and Computational Analysis

The crystal structure and vibrational properties of compounds closely related to 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide were investigated. For instance, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea was synthesized and characterized, with its crystal structure determined by X-ray diffraction. This research provides valuable insights into the molecular conformation and potential interactions of such compounds, which could be crucial for understanding their biological activity and optimizing their properties for specific applications (Saeed et al., 2010).

Photocatalytic Degradation Studies

The photocatalytic degradation of organic compounds, such as propyzamide, using TiO2-loaded adsorbent supports, has been studied. While not directly involving 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide, this research highlights the potential application of related benzamide compounds in environmental remediation. The study demonstrates how adsorbent supports can enhance the rate of mineralization of organic pollutants, suggesting that benzamide derivatives could be functionalized or supported on adsorbents for environmental applications (Torimoto et al., 1996).

Antifungal Applications

Benzofuran-1,2,3-triazole hybrids, structurally similar to the compound , were synthesized and evaluated for their antifungal potential. One particular derivative showed significant activity against wet brown-rot fungi, indicating the potential use of such compounds in developing new antifungal agents. This research points to the broader applicability of benzofuran and benzamide derivatives in addressing fungal infections and preserving materials against fungal decay (Abedinifar et al., 2020).

Propriétés

IUPAC Name |

3-[(2-chloro-6-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClF2N2O3/c23-15-5-3-6-16(25)18(15)21(28)27-19-14-4-1-2-7-17(14)30-20(19)22(29)26-13-10-8-12(24)9-11-13/h1-11H,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPBXFQSGOAYJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490883.png)

![[1-(Fluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2490885.png)

![N-(Cyanomethyl)-N-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2490893.png)

![4-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidin-2-one hydrochloride](/img/structure/B2490894.png)

![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)

![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)